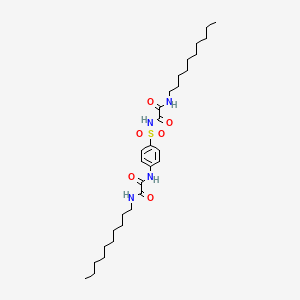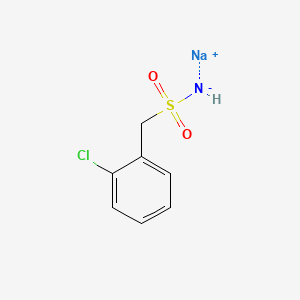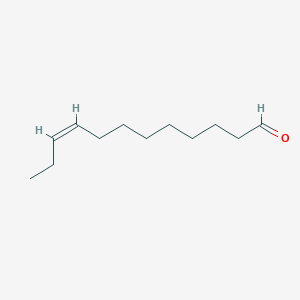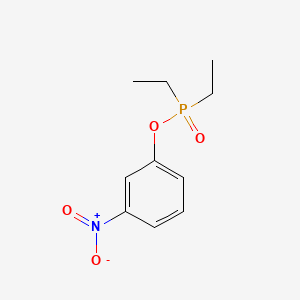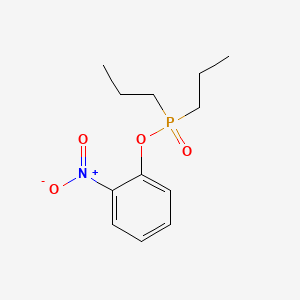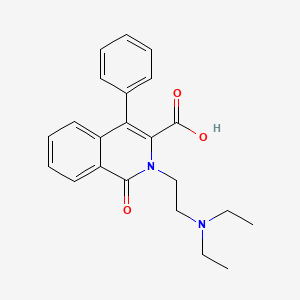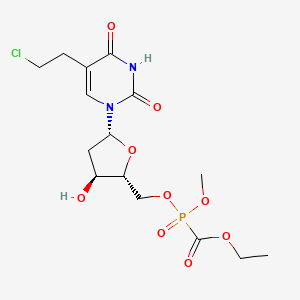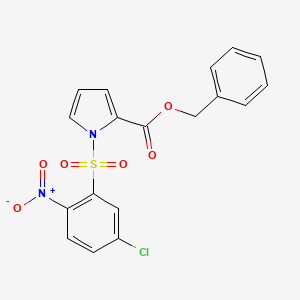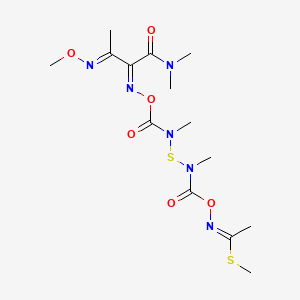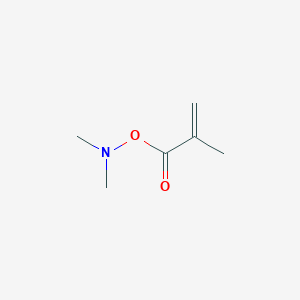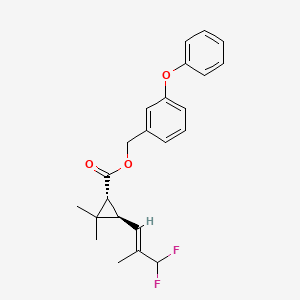
10,10-Difluorophenothrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-Difluorophenothrin is a synthetic pyrethroid insecticide known for its efficacy in controlling a wide range of insect pests. It is a derivative of phenothrin, with the addition of two fluorine atoms enhancing its insecticidal properties. This compound is widely used in both agricultural and domestic settings to manage insect populations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Difluorophenothrin typically involves the fluorination of phenothrin. The process begins with the preparation of phenothrin, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of fluorine and other critical parameters.
化学反応の分析
Types of Reactions: 10,10-Difluorophenothrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
科学的研究の応用
10,10-Difluorophenothrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: Researchers use it to investigate its impact on insect physiology and behavior.
Medicine: Studies explore its potential as a lead compound for developing new insecticides with improved safety profiles.
Industry: It is employed in the formulation of insecticidal products for agricultural and domestic use.
作用機序
The mechanism of action of 10,10-Difluorophenothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The fluorine atoms enhance the compound’s binding affinity to the sodium channels, increasing its potency.
類似化合物との比較
Phenothrin: The parent compound, less potent due to the absence of fluorine atoms.
Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.
Cypermethrin: A more potent pyrethroid with additional chlorine atoms.
Uniqueness: 10,10-Difluorophenothrin stands out due to its enhanced potency and efficacy resulting from the presence of fluorine atoms. This modification improves its stability and binding affinity to target sites, making it a valuable insecticide in various applications.
特性
CAS番号 |
145472-36-2 |
|---|---|
分子式 |
C23H24F2O3 |
分子量 |
386.4 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl (1R,3R)-3-[(E)-3,3-difluoro-2-methylprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H24F2O3/c1-15(21(24)25)12-19-20(23(19,2)3)22(26)27-14-16-8-7-11-18(13-16)28-17-9-5-4-6-10-17/h4-13,19-21H,14H2,1-3H3/b15-12+/t19-,20+/m1/s1 |
InChIキー |
PHHZASPQLHYZNN-KFZAOVKASA-N |
異性体SMILES |
C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C(F)F |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



